molecular formula C13H11NO4 B1261401 KNK437

KNK437

Cat. No.: B1261401
M. Wt: 245.23 g/mol
InChI Key: LZGGUFLRKIMBDQ-UHFFFAOYSA-N
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Description

KNK437 is a complex organic compound featuring a benzodioxole moiety linked to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KNK437 typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with a suitable pyrrolidine derivative under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

KNK437 can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Functionalized benzodioxole derivatives

Mechanism of Action

The mechanism of action of KNK437 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole derivatives: Compounds with similar benzodioxole moieties but different functional groups.

    Pyrrolidine derivatives: Compounds with pyrrolidine rings but different substituents.

Uniqueness

KNK437 is unique due to its combination of benzodioxole and pyrrolidine moieties, which confer distinct chemical and biological properties

Biological Activity

KNK437, also known as N-formyl-3,4-methylenedioxy-benzylidene-gamma-butyrolactam, is a compound primarily recognized for its role as an inhibitor of heat shock proteins (HSPs), particularly HSP70 and HSP72. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.

This compound functions by inhibiting the synthesis of heat shock proteins, which are crucial for cellular stress responses. The inhibition of HSPs can lead to increased sensitivity of cancer cells to thermal and chemotherapeutic treatments. The primary mechanisms through which this compound exerts its effects include:

  • Inhibition of HSP Synthesis : this compound significantly reduces the levels of HSP72 and HSP27 in various cancer cell lines, thereby impairing their ability to acquire thermotolerance .
  • Induction of Apoptosis : By suppressing HSP expression, this compound can promote apoptosis in cells that are otherwise resistant to thermal stress .
  • Enhancement of Chemotherapeutic Efficacy : When used in conjunction with hyperthermia or other treatments, this compound has been shown to enhance the cytotoxic effects on tumors by preventing the protective roles of HSPs .

In Vitro Studies

  • Cell Line Sensitivity :
    • In studies involving COLO 320DM and HeLa S3 cells, this compound demonstrated a dose-dependent inhibition of HSP72 synthesis post-heat shock. The inhibitory effect was approximately four-fold greater in COLO 320DM cells compared to HeLa S3 cells .
    • The compound was administered at concentrations ranging from 50 µM to 300 µM, leading to significant reductions in cell survival under heat stress conditions .
  • Thermotolerance :
    • This compound was found to inhibit the acquisition of thermotolerance in various cancer cell lines, indicating its potential as an adjunct therapy in hyperthermic treatments. The presence of this compound during the initial heat treatment phase was critical for its effectiveness .

In Vivo Studies

  • Tumor Growth Delay :
    • In murine models with transplanted tumors, administration of this compound resulted in delayed tumor growth when combined with hyperthermic treatment. The concentration of this compound peaked at 6 hours post-injection, correlating with reduced HSP72 synthesis and enhanced tumor sensitivity to heat .
  • Low Toxicity :
    • Notably, this compound exhibited low toxicity levels in vivo, suggesting a favorable safety profile for potential therapeutic applications .

Case Study 1: Morphine Conditioned Place Preference (CPP)

In a study examining the effects of this compound on morphine-induced CPP, it was found that administration of this compound significantly inhibited Hsp70 expression in the nucleus accumbens during both the development and expression phases of CPP. This suggests that targeting HSPs may have implications for addiction therapies .

Case Study 2: Radiosensitization

This compound has been investigated for its role in enhancing radiosensitivity in cancer treatments. When combined with inhibitors of heat shock protein 90 (Hsp90), it prevented upregulation of Hsp70 in cancer cells post-radiation exposure, leading to increased apoptotic responses and decreased cell viability .

Summary Table: Effects of this compound on Biological Activity

Parameter Observation
HSP Inhibition Significant reduction in HSP72 and HSP27 levels
Apoptosis Induction Enhanced apoptosis in resistant cancer cell lines
Thermotolerance Suppression Effective inhibition observed during heat treatment
In Vivo Tumor Growth Delay Delayed tumor growth when combined with hyperthermia
Toxicity Profile Low toxicity observed in animal models

Properties

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylidene)-2-oxopyrrolidine-1-carbaldehyde

InChI

InChI=1S/C13H11NO4/c15-7-14-4-3-10(13(14)16)5-9-1-2-11-12(6-9)18-8-17-11/h1-2,5-7H,3-4,8H2

InChI Key

LZGGUFLRKIMBDQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C1=CC2=CC3=C(C=C2)OCO3)C=O

Synonyms

KNK 437
KNK-437
KNK437

Origin of Product

United States

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